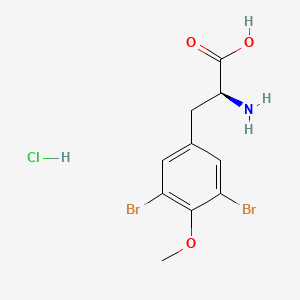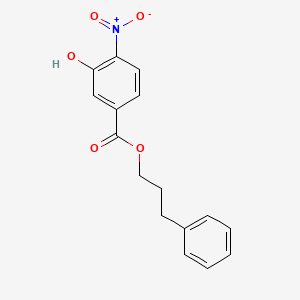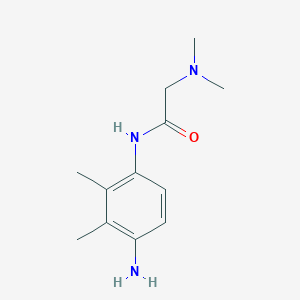
N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2,3-dimetilfenil)-N~2~,N~2~-dimetilglicinamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino y sustituyentes dimetil en un anillo fenilo, lo que lo convierte en una molécula valiosa para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(4-Amino-2,3-dimetilfenil)-N~2~,N~2~-dimetilglicinamida normalmente implica la reacción de 4-amino-2,3-dimetilfenilamina con dimetilglicina en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y 1-hidroxi-benzotriazol (HOBt). La reacción se lleva a cabo en un solvente aprótico como diclorometano en condiciones suaves para producir el producto deseado .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: N-(4-Amino-2,3-dimetilfenil)-N~2~,N~2~-dimetilglicinamida sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino puede oxidarse para formar derivados nitro.
Reducción: El compuesto puede reducirse para formar aminas correspondientes.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo fenilo.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂) en condiciones ácidas.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) en presencia de gas hidrógeno.
Sustitución: Agentes halogenantes como bromo (Br₂) o agentes clorantes en condiciones controladas.
Principales productos formados:
Oxidación: Derivados nitro.
Reducción: Aminas.
Sustitución: Derivados fenilo halogenados.
Aplicaciones Científicas De Investigación
N-(4-Amino-2,3-dimetilfenil)-N~2~,N~2~-dimetilglicinamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-Amino-2,3-dimetilfenil)-N~2~,N~2~-dimetilglicinamida implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con los sitios activos de las enzimas, inhibiendo su actividad. Además, el compuesto puede interactuar con las vías celulares involucradas en la inflamación y el cáncer, lo que lleva a sus posibles efectos terapéuticos .
Compuestos similares:
4-Amino-2,3-dimetil-1-fenil-3-pirazolin-5-ona: Conocido por sus propiedades antiinflamatorias y analgésicas.
N-(4-Aminofenil)-N~2~,N~2~-dimetilglicinamida: Estructura similar pero carece de los sustituyentes dimetil en el anillo fenilo.
Singularidad: N-(4-Amino-2,3-dimetilfenil)-N~2~,N~2~-dimetilglicinamida es único debido a la presencia de ambos grupos amino y dimetil en el anillo fenilo, lo que mejora su reactividad química y sus posibles actividades biológicas .
Comparación Con Compuestos Similares
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
N-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide: Similar structure but lacks the dimethyl substituents on the phenyl ring.
Uniqueness: N-(4-Amino-2,3-dimethylphenyl)-N~2~,N~2~-dimethylglycinamide is unique due to the presence of both amino and dimethyl groups on the phenyl ring, which enhances its chemical reactivity and potential biological activities .
Propiedades
Número CAS |
652140-54-0 |
|---|---|
Fórmula molecular |
C12H19N3O |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
N-(4-amino-2,3-dimethylphenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C12H19N3O/c1-8-9(2)11(6-5-10(8)13)14-12(16)7-15(3)4/h5-6H,7,13H2,1-4H3,(H,14,16) |
Clave InChI |
IHDIYVBCUBTVQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)NC(=O)CN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


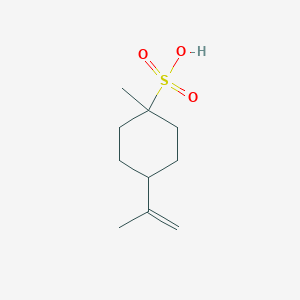
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
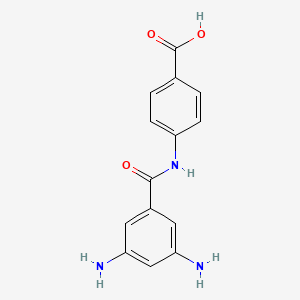
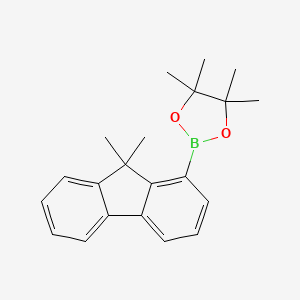
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
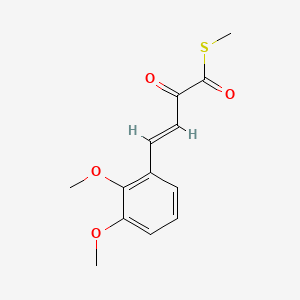
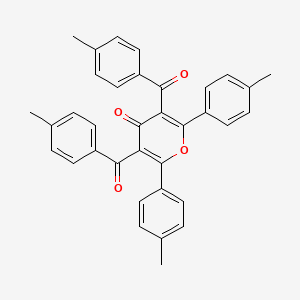
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
